1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine, methylthio groups, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(methylthio)phenyl)propan-2-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require efficient handling of bromine and appropriate safety measures due to the reactive nature of bromine. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are standard reducing conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(2,3-Bis(methylthio)phenyl)-1-alkoxypropan-2-one or 1-(2,3-Bis(methylthio)phenyl)-1-thiopropan-2-one.
Oxidation: Products include sulfoxides or sulfones of the original compound.
Reduction: The major product is 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-ol.
Scientific Research Applications
1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one involves its interaction with biological molecules through its reactive bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(2,3-Bis(methylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in chemical reactions.
1-(2,3-Bis(methylthio)phenyl)-1-iodopropan-2-one: Contains iodine, which is more reactive than bromine, making it suitable for different synthetic applications.
Uniqueness: 1-(2,3-Bis(methylthio)phenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo selective nucleophilic substitution and oxidation reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrOS2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-[2,3-bis(methylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3 |
InChI Key |
GGAQNRIPJOPMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC)SC)Br |
Origin of Product |
United States |
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